N'-[(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide
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Overview
Description
N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE is a synthetic organic compound characterized by the presence of a fluorophenoxy group, an acetyl group, and a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE typically involves the following steps:
Formation of the Fluorophenoxyacetyl Intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxyacetyl chloride.
Coupling with Methoxybenzohydrazide: The intermediate is then reacted with 4-methoxybenzohydrazide in a suitable solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenoxy and methoxybenzohydrazide groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-FLUOROPHENOXY)-N-(1-NAPHTHYL)ACETAMIDE
- 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-(4-FLUOROPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE
Uniqueness
N’~1~-[2-(4-FLUOROPHENOXY)ACETYL]-4-METHOXYBENZOHYDRAZIDE is unique due to the presence of both the fluorophenoxy and methoxybenzohydrazide groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15FN2O4 |
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Molecular Weight |
318.30 g/mol |
IUPAC Name |
N'-[2-(4-fluorophenoxy)acetyl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C16H15FN2O4/c1-22-13-6-2-11(3-7-13)16(21)19-18-15(20)10-23-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
DLMLVUOMAOMOIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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